N,N'-bis(pyridin-3-ylmethyl)pyridine-2,6-dicarboxamide
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Overview
Description
N,N’-bis(pyridin-3-ylmethyl)pyridine-2,6-dicarboxamide: is a compound that belongs to the class of pyridine carboxamide ligands. These ligands are known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry and catalysis . The compound features a central pyridine ring substituted with two pyridin-3-ylmethyl groups and two carboxamide groups at the 2 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(pyridin-3-ylmethyl)pyridine-2,6-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid or its derivatives with pyridin-3-ylmethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Complexation Reactions: N,N’-bis(pyridin-3-ylmethyl)pyridine-2,6-dicarboxamide can form complexes with various metal ions, such as copper(II), nickel(II), and ruthenium(II). .
Hydrogen Bonding: The compound exhibits extensive intramolecular hydrogen bonding interactions, which can influence its reactivity and stability.
Common Reagents and Conditions:
Copper(II) acetate monohydrate: Used for complexation reactions with copper(II) ions.
Thionyl chloride or phosphorus oxychloride: Used as dehydrating agents in the synthesis of the compound.
Major Products:
Scientific Research Applications
Chemistry:
Coordination Chemistry: The compound is used as a ligand to form stable complexes with metal ions, which are studied for their structural and catalytic properties.
Biology and Medicine:
G-quadruplex Interactions: Analogues of the compound have been studied for their ability to interact with G-quadruplex structures in DNA, which has implications for cancer research.
Industry:
Mechanism of Action
The mechanism by which N,N’-bis(pyridin-3-ylmethyl)pyridine-2,6-dicarboxamide exerts its effects primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the pyridine and carboxamide groups coordinate to the metal center, stabilizing the complex and influencing its reactivity . In biological systems, the compound’s interaction with G-quadruplex structures can lead to telomere dysfunction and growth arrest in cancer cells .
Comparison with Similar Compounds
N,N’-bis(pyridin-3-ylmethyl)pyrimidine-4,6-dicarboxamide: A pyrimidinecarboxamide with similar structural features but different electronic properties.
N,N’-bis(quinolinyl)pyridine-2,6-dicarboxamide: A compound with quinoline instead of pyridine, which affects its binding affinity and selectivity.
Uniqueness: N,N’-bis(pyridin-3-ylmethyl)pyridine-2,6-dicarboxamide is unique due to its specific arrangement of pyridine and carboxamide groups, which allows for extensive hydrogen bonding and the formation of stable metal complexes. This makes it particularly valuable in coordination chemistry and catalysis .
Properties
Molecular Formula |
C19H17N5O2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-N,6-N-bis(pyridin-3-ylmethyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C19H17N5O2/c25-18(22-12-14-4-2-8-20-10-14)16-6-1-7-17(24-16)19(26)23-13-15-5-3-9-21-11-15/h1-11H,12-13H2,(H,22,25)(H,23,26) |
InChI Key |
KZAXYFUOEBANOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)NCC2=CN=CC=C2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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